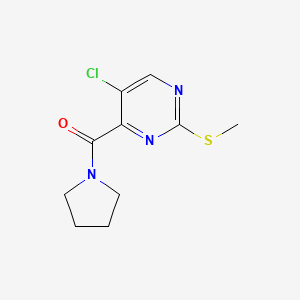

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine

Beschreibung

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine is a pyrimidine derivative characterized by three key substituents:

- Chloro group at position 5: Enhances electrophilicity and influences reactivity in nucleophilic substitution reactions.

- Methylsulfanyl group at position 2: Contributes to lipophilicity and modulates electronic properties of the pyrimidine ring.

This compound’s synthesis likely involves intermediates like 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), with lithiation (e.g., LDA in THF at –78 °C) enabling selective substitutions .

Eigenschaften

IUPAC Name |

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3OS/c1-16-10-12-6-7(11)8(13-10)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYDQZNBNRHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N2CCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of Substituents: The chloro, methylsulfanyl, and pyrrolidine-1-carbonyl groups can be introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol. The pyrrolidine-1-carbonyl group can be introduced through an acylation reaction using pyrrolidine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine has various scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific compound it is used to synthesize.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural and molecular differences between the target compound and analogs:

| Compound Name (Source) | Substituent at Position 2 | Substituent at Position 4 | Molecular Weight | Key Functional Features |

|---|---|---|---|---|

| Target Compound | Methylsulfanyl | Pyrrolidine-1-carbonyl | ~311.8 (calc) | Moderate lipophilicity, H-bond capable |

| 5-Chloro-2-(ethylsulfanyl)-... (Ev6) | Ethylsulfanyl | N-(piperidin-sulfonylphenyl)carboxamide | 441.0 | Higher lipophilicity, sulfonyl group |

| LY2409881 hydrochloride (Ev5) | Chloro | Benzo[b]thiophene-carboxamide | 485.04 | Cyclopropylamide, piperazine chain |

| [^14C]Asundexian (Ev1) | Trifluoromethyl-triazolyl | Butanoyl-amino-fluorobenzamide | N/A | Radiolabeled, trifluoromethyl group |

Key Observations:

- Hydrogen Bonding : The pyrrolidine-1-carbonyl group (target) offers H-bonding capability, contrasting with the sulfonyl group in Ev6, which may favor ionic interactions .

- Metabolic Stability : Methylsulfanyl (target) may undergo slower oxidative metabolism than ethylsulfanyl (Ev6), as bulkier alkyl groups often delay enzymatic degradation .

Biologische Aktivität

5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural arrangement that may influence its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine is , with a molecular weight of 219.7 g/mol. The presence of the chlorinated pyrimidine ring, along with the methylthio and pyrrolidine groups, suggests potential reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.

- Cell Line Studies : Research indicates that related pyrimidine compounds exhibit IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a related compound demonstrated an IC50 value of against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine | MCF-7 | TBD |

| Related Compound 1 | MCF-7 | 0.09 |

| Related Compound 2 | A549 | 0.03 |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, showing effectiveness against several bacterial strains. The synthesized derivatives were tested for minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.

- Microbial Testing : In vitro assays revealed that certain derivatives exhibited significant antimicrobial activity at concentrations as low as , with complete inhibition observed at .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 200 |

| S. aureus | 200 |

| K. pneumoniae | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine has been assessed through COX-2 inhibition studies. Compounds in this class have shown promising results in reducing inflammation markers.

- COX-2 Inhibition : Related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating a strong potential for further development .

| Compound | COX-2 IC50 (µM) |

|---|---|

| 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine | TBD |

| Celecoxib | 0.04 |

Case Studies

Several case studies have documented the synthesis and evaluation of pyrimidine derivatives similar to 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine:

- Study on Anticancer Activity : A study evaluated a series of pyrimidines for their cytotoxic effects on various cancer cell lines, revealing that modifications in the substituents significantly influenced their potency.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of pyrimidine derivatives against multi-drug resistant strains, demonstrating significant efficacy at elevated concentrations.

- Anti-inflammatory Properties : Research into the anti-inflammatory effects highlighted that certain derivatives not only inhibited COX enzymes but also reduced pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-Chloro-2-(methylsulfanyl)-4-(pyrrolidine-1-carbonyl)pyrimidine?

- Methodology : The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

Chlorination : Introduction of the chlorine substituent at position 5 using chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions .

Sulfanylation : Reaction with methylthiol (e.g., sodium thiomethoxide) to introduce the methylsulfanyl group at position 3. This step often requires inert atmosphere (N₂ or Ar) to prevent oxidation .

Pyrrolidine Carbonylation : Coupling pyrrolidine-1-carbonyl via nucleophilic acyl substitution, using coupling agents like EDCI or DCC in aprotic solvents (e.g., DCM or THF) .

- Optimization : Reaction temperature (0–80°C) and solvent polarity significantly influence yield and purity. For example, DMF enhances nucleophilicity in sulfanylation steps .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~2.5 ppm for methylsulfanyl protons; δ ~160 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (calculated m/z for C₁₁H₁₃ClN₄OS: ~308.05) .

- X-ray Crystallography : Resolves bond angles and distances (e.g., Cl–C5 bond length ~1.73 Å) for confirmatory studies .

Q. What purification methods are recommended for intermediates?

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (5–30%) removes unreacted reagents .

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity solids .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during pyrimidine functionalization?

- Mechanistic Insight : Chlorination at position 5 is favored due to electron-withdrawing effects of the pyrimidine ring. Kinetic studies show that higher temperatures (>60°C) may lead to over-chlorination, necessitating strict temperature control .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfanylation, while non-polar solvents (e.g., toluene) favor pyrrolidine coupling .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:

Impurity Profiles : Trace thiol oxidation products (e.g., sulfoxides) can interfere with assays. Validate purity via HPLC (>98%) before testing .

Buffer Conditions : Phosphate buffers may chelate metal cofactors in enzymatic assays, altering activity. Use Tris-HCl or HEPES buffers for consistency .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of biological replicates .

Q. How can computational modeling guide derivative design for enhanced bioactivity?

- In Silico Tools :

Docking Simulations : PyMOL or AutoDock predict binding modes to target proteins (e.g., methionine aminopeptidase) by analyzing steric and electronic compatibility .

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

- Validation : Compare predicted vs. experimental IC₅₀ values to refine models .

Q. What safety protocols are critical for handling methylsulfanyl intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.